molecular formula C15H10FN3OS2 B2743018 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-43-4

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2743018
CAS No.: 862974-43-4
M. Wt: 331.38
InChI Key: DILHEQBHDUMQRW-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated benzothiazole derivative designed for advanced pharmacological research, particularly in the fields of oncology and inflammation. Benzothiazole scaffolds are recognized for their distinctive structural properties and broad spectrum of biological activities, with significant promise in developing novel anti-tumor agents . This compound is of high interest for investigating innovative therapeutic strategies that simultaneously target cancer proliferation and the chronic inflammatory microenvironment that facilitates tumor development and progression . The core benzothiazole structure is a versatile platform in medicinal chemistry, known for enabling interactions with critical biological targets such as tubulin, a key protein in cell division . Ligands based on the benzothiazole framework have demonstrated potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization, thereby arresting the cell cycle at the G2/M phases and triggering apoptotic cell death . Furthermore, research indicates that structurally related benzothiazole derivatives can significantly reduce the expression of pivotal inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in immune regulation and the pro-inflammatory tumor milieu . This dual potential positions 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine as a compelling candidate for researchers exploring multi-targeted approaches to complex diseases. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILHEQBHDUMQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Biological Applications

The primary focus of research on 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has been its anticancer properties . Several studies have highlighted its effectiveness against various cancer cell lines:

  • Mechanism of Action : This compound has been shown to induce apoptosis in cancer cells by modulating mitochondrial proteins like Bcl-2 and Bax, leading to increased caspase activity and cell death .
  • Cell Lines Tested : Research indicates significant activity against Colo205, U937, MCF7, and A549 cell lines, with the highest efficacy noted against Colo205 cells .

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of benzothiazole compounds, including 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, exhibited potent anticancer activity across multiple human cancer cell lines. The mechanism involved disrupting the cell cycle and promoting apoptosis through intrinsic pathways .
  • Anti-inflammatory Effects :
    • Beyond anticancer applications, benzothiazole derivatives have shown potential anti-inflammatory effects, suggesting broader therapeutic uses.

Summary Table of Applications

Application AreaSpecific ActivityNotable Findings
AnticancerInduces apoptosis in cancer cellsEffective against Colo205, U937, MCF7, A549 cell lines
Anti-inflammatoryModulation of inflammatory pathwaysPotential use in treating inflammatory diseases

Mechanism of Action

The mechanism by which 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. For example, the compound may activate or inhibit enzymes, receptors, or other proteins involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are extensively studied for their pharmacological versatility. Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogs and Substituent Effects

Compound Name Substituents and Key Features Biological Activity Reference
4-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 4-fluoro, 6-methoxy; dual benzothiazole cores Anticancer (p53 activation, mitochondrial apoptosis)
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-fluoro (vs. 4-fluoro), 6-methoxy; positional isomer Enhanced antiproliferative activity in p53-mutant cancers
Frentizole 6-methoxybenzo[d]thiazol-2-amine linked to phenylurea Antiviral, immunosuppressant (no direct anticancer activity)
7-Chloro-6-fluorobenzo[d]thiazol-2-amine derivatives 7-chloro, 6-fluoro; pyrazoline-fused hybrids Antioxidant (DPPH scavenging: IC50 38.19–68.3 µg/mL)
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine 4-methoxyphenyl at 6-position; single benzothiazole core Potent NO scavenging (67% at 50 µg/mL)
Thiadiazole derivatives Thiadiazole core with chloro/fluoro substituents Insecticidal, fungicidal

Key Observations:

  • Fluorine Position Matters : The 4-fluoro substitution in the target compound contrasts with the 6-fluoro analog in . The latter shows superior antiproliferative activity in p53-mutant cancers, suggesting that fluorine placement influences DNA-binding efficiency .
  • Methoxy Group Role: The 6-methoxy group in the target compound and its analogs improves water solubility compared to non-polar substituents (e.g., methyl or halogens) .
  • Linker Diversity: Replacing the amine bridge in the target compound with a urea linker (as in Frentizole) shifts activity from anticancer to antiviral/immunosuppressant .

Biological Activity

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H12FN3OS
  • Molecular Weight : 284.4 g/mol
  • CAS Number : 566169-93-5
  • Structural Features : The presence of a fluorine atom and a methoxy group enhances its biological activity and solubility.

Synthesis

The synthesis of 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves:

  • Condensation Reaction : The reaction of 4-fluoro-6-methoxybenzothiazole with appropriate amines under reflux conditions.
  • Catalysts : Common catalysts include acetic acid or trifluoroacetic acid to facilitate the reaction.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies indicated that it exhibits higher activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin .
Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus20Higher
Escherichia coli18Comparable
Pseudomonas aeruginosa15Lower

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : It is believed to exert its effects through the inhibition of specific kinases involved in cell cycle regulation.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Bhatt et al. synthesized several benzothiazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity .
  • Anticancer Evaluation : Another research focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that modifications at the nitrogen or aromatic positions significantly influenced their anticancer activity .

Q & A

Q. What synthetic strategies are employed for constructing the benzothiazole rings in this compound?

The benzothiazole cores can be synthesized via:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., using malononitrile or phenacyl bromides) .
  • Electrosynthesis : A green chemistry approach using sodium bromide to generate 6-methoxybenzo[d]thiazol-2-amine, a key intermediate .
  • Cyclization : Refluxing with sodium acetate in ethanol to form the thiazole ring, followed by purification via column chromatography .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : Distinct signals for substituents (e.g., δ 3.68 ppm for methoxy groups in 1H^1H NMR) and aromatic protons (6.4–8.2 ppm) .
  • IR spectroscopy : Peaks for C=N (1621 cm1 ^{-1}), C-Cl (693 cm1 ^{-1}), and N-H (3550 cm1 ^{-1}) .
  • Elemental analysis : Confirming C, H, N, and S content (e.g., 56.59% C, 12.00% N) .
  • Mass spectrometry : FABMS or ESI-MS to verify molecular weight (e.g., m/z 466 for a derivative) .

Q. What initial biological screening approaches are used for this compound?

  • Antimicrobial assays : Testing against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microbroth dilution .
  • Anticancer profiling : Screening against cancer cell lines (e.g., melanoma, breast cancer) via MTT assays .
  • Enzyme inhibition studies : Evaluating interactions with targets like cyclooxygenase (COX) or cyclin-dependent kinases (CDK4/6) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Ethanol or methanol under reflux improves reaction rates and product stability .
  • Catalysts : Sodium acetate (0.1 mole) enhances cyclization efficiency .
  • Temperature control : Maintaining 80–100°C during reflux prevents side reactions .
  • Purification : Column chromatography (silica gel, ACN:methanol eluent) or recrystallization from ethanol/chloroform .

Q. How do structural modifications influence biological activity?

A structure-activity relationship (SAR) study reveals:

Substituent Biological Impact Reference
Fluoro at position 4Enhances anticancer selectivity (e.g., PMX610)
Methoxy at position 6Improves metabolic stability
Chloro/Nitro groupsIncreases antimicrobial potency
Benzyl/butyramide moietiesModulates COX inhibition

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response studies : Confirm activity thresholds (e.g., IC50_{50} values) across multiple assays .
  • Target validation : Use molecular docking to verify interactions with CDK4/6 or microbial enzymes .
  • Comparative assays : Benchmark against known inhibitors (e.g., nitazoxanide derivatives) .

Q. How can derivatives be designed to improve pharmacokinetics?

  • Hydrophilic groups : Introduce hydroxyl or morpholine sulfonyl moieties to enhance solubility .
  • Prodrug strategies : Synthesize hydrazine or acetate derivatives for better bioavailability .
  • Steric tuning : Modify ortho-substituents to reduce metabolic degradation .

Q. What mechanistic insights explain the compound’s anticancer activity?

  • CDK4/6 inhibition : Binding to ATP pockets, as seen in pyrimidin-2-amine derivatives, blocks cell cycle progression .
  • Apoptosis induction : Activation of caspase-3/7 via mitochondrial pathways observed in benzothiazole analogs .
  • Reactive oxygen species (ROS) modulation : Thiazole-thiourea hybrids disrupt redox balance in cancer cells .

Methodological Notes

  • Contradictory data analysis : Cross-validate using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structure confirmation) .
  • Green chemistry : Prioritize electrosynthesis or water-mediated reactions to reduce waste .
  • Data reporting : Include full spectral datasets (e.g., 1H^1H, 13C^{13}C NMR, HRMS) for reproducibility .

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